N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of an acetamide group attached to a nitrophenyl ring, which is further substituted with ethoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide typically involves the nitration of an appropriate precursor followed by acylation. One common method includes the nitration of 4-ethoxyphenol to yield 4-ethoxy-2-nitrophenol. This intermediate is then reacted with ethylene glycol monoethyl ether under acidic conditions to introduce the ethoxyethoxy group. Finally, the acylation of the resulting compound with acetic anhydride in the presence of a base such as pyridine yields this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-(2-Ethoxyethoxy)-2-aminophenylacetamide.
Reduction: 4-(2-Ethoxyethoxy)-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ethoxyethoxy groups enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxyethoxy group.
N-(4-Nitrophenyl)acetamide: Lacks the ethoxyethoxy substitution, making it less soluble and bioavailable.
N-(2-Ethoxy-4-nitrophenyl)acetamide: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide is unique due to its ethoxyethoxy substitution, which enhances its solubility and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54030-12-5 |
---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[4-(2-ethoxyethoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H16N2O5/c1-3-18-6-7-19-10-4-5-11(13-9(2)15)12(8-10)14(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
InChI Key |
IZNYHTPCEGGENV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.